molecular formula C15H16N4OS B2739561 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895007-13-3

5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2739561
CAS No.: 895007-13-3
M. Wt: 300.38
InChI Key: XWZHYGSJADULDY-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound of significant interest in medicinal chemistry research due to its [1,2,4]triazolo[4,3-a]pyrimidine core structure. This scaffold is recognized as a bioisostere for purine, which allows it to interact with a variety of enzymatic targets, making it a valuable template for developing novel therapeutic agents . Compounds based on this structure have been extensively investigated for their potential anti-tumor activities, with some analogs demonstrating potent efficacy against human cancer cell lines in vitro . Furthermore, structural analogs of [1,2,4]triazolo have shown promise in other therapeutic areas, including as potential antimalarial agents, highlighting the versatility of this chemotype in drug discovery . The specific substitution pattern of this compound, featuring a 3-methylbenzylthio group at the 3-position and methyl groups at the 5- and 6-positions, is designed to explore structure-activity relationships. Research on similar molecules indicates that variations at the 3-position can significantly influence biological potency and selectivity . This reagent is intended for research purposes only, strictly for use in laboratory settings. It is not approved for use in humans or animals and should not be utilized for diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

5,6-dimethyl-3-[(3-methylphenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9-5-4-6-12(7-9)8-21-15-18-17-14-16-13(20)10(2)11(3)19(14)15/h4-7H,8H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZHYGSJADULDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been evaluated for their inhibitory effects on c-Met kinase, which is associated with various cancers. In vitro tests showed that certain derivatives had IC50 values comparable to known inhibitors like Foretinib, suggesting strong potential for development as anticancer agents .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that triazolo-pyrimidine derivatives can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves the disruption of cellular processes in microbes, making these compounds promising candidates for new antimicrobial agents .

1.3 Anti-inflammatory Effects

Research indicates that similar compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The ability to modulate inflammatory pathways opens avenues for therapeutic applications in diseases such as arthritis and other inflammatory disorders .

Agricultural Applications

2.1 Pesticidal Activity

Triazolo-pyrimidine derivatives have shown potential as pesticides due to their ability to inhibit specific enzymes in pests. This mechanism can lead to increased effectiveness in controlling agricultural pests while minimizing environmental impact . The synthesis of novel derivatives may enhance selectivity and efficacy against target organisms.

2.2 Plant Growth Regulators

There is ongoing research into the use of these compounds as plant growth regulators. Their ability to influence plant metabolism could lead to enhanced growth rates and better yields in crops .

Material Science Applications

3.1 Development of Functional Materials

The unique structural properties of 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one make it suitable for applications in material science. Its incorporation into polymers or other materials could lead to the development of new materials with specific desired properties such as increased strength or thermal stability .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated triazolo-pyrimidine derivativesSignificant cytotoxicity against A549 and MCF-7 cell lines; potential c-Met inhibitors .
Antimicrobial ScreeningTested various derivatives against pathogensNotable inhibition of bacterial and fungal growth; promising for drug development .
Pesticidal EfficacyInvestigated use as agricultural pesticidesEffective against specific pest species; reduced environmental footprint compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . The compound’s ability to modulate these pathways makes it a promising therapeutic agent for various diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Regioselectivity

The angular [1,2,4]triazolo[4,3-a]pyrimidin-7-one core distinguishes this compound from linear isomers (e.g., [1,2,4]triazolo[1,5-a]pyrimidin-5-ones). Regioselectivity in synthesis is influenced by starting materials:

  • Norbornene-condensed precursors favor angular isomers due to electronic stabilization, as demonstrated in DFT studies .
  • Thiouracil derivatives typically yield linear isomers (e.g., [1,2,4]triazolo[1,5-a]pyrimidin-5-ones) .

Table 1: Regioselectivity in Triazolopyrimidinone Synthesis

Compound Type Core Structure Regioselectivity Driver Key Reference
Target Compound Angular [4,3-a]-fusion Norbornene precursors
S1-TP () Linear [1,5-a]-fusion Thiouracil derivatives
Compounds 3a–e () Linear [1,5-a]-fusion Thiouracil + hydrazonoyl chlorides
Electrochemical Behavior

Triazolopyrimidinones with electron-withdrawing groups (e.g., chloromethyl in S1-TP) exhibit distinct redox profiles. The target compound’s 3-((3-methylbenzyl)thio) group may enhance electron density, reducing oxidative stability compared to S1-TP derivatives .

Table 2: Electrochemical Properties of Triazolopyrimidinones

Compound Substituents Oxidation Potential (V) Key Property Reference
S1-TP 5-(Chloromethyl), 2-(4-methoxyphenyl) +1.25 High oxidative stability
Target 3-((3-Methylbenzyl)thio) Inferred lower Enhanced electron donation N/A
Antimicrobial Activity

Triazolopyrimidinones with aromatic and heterocyclic substituents show varied antimicrobial potency:

  • 8-Cyano derivatives () demonstrated moderate activity against E. coli (MIC: 32 µg/mL) .
  • The target’s 3-methylbenzylthio group may improve membrane penetration due to increased hydrophobicity, though specific data are lacking.

Table 3: Antimicrobial Activity of Analogous Compounds

Compound Substituents MIC (µg/mL) Organism Tested Reference
8-Cyano derivative 3,4,5-Trimethoxyphenyl, cyano 32 E. coli
Compound 15 () Furan, propyl, glycosyl 64 S. aureus
Anticancer Potential

Mitochondrial pyruvate transporter inhibitors (e.g., patent in ) highlight the therapeutic relevance of angular triazolopyrimidinones in oncology. The target’s 5,6-dimethyl groups could modulate binding affinity compared to trifluoromethyl analogs (e.g., Compound 21 in ) .

Enzyme Inhibition

Linear isomers (e.g., S1-TP) are less effective in 5α-reductase inhibition compared to angular derivatives, as steric effects from substituents like 5,6-dimethyl may enhance target engagement .

Biological Activity

5,6-Dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

The molecular formula of 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is C15H16N4OS with a molecular weight of approximately 300.38 g/mol. The compound features a unique thioether linkage which may enhance its lipophilicity and biological interactions compared to other similar compounds .

Biological Activity Overview

Research indicates that derivatives of triazolo-pyrimidine exhibit various biological activities. The specific activities associated with 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one include:

  • Antibacterial Activity : Similar compounds have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli strains .
  • Anticancer Potential : Triazolo-pyrimidine derivatives are often evaluated for their antiproliferative effects on various cancer cell lines. Compounds within this class have been reported to inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving kinase inhibition .
  • Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes crucial for cellular processes. For example, some triazolo derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), which plays a role in cancer progression .

Case Studies and Experimental Data

  • Antibacterial Testing : A study evaluated the antibacterial efficacy of various triazolo-pyrimidine derivatives using the microbroth dilution method. Compounds showed varying degrees of activity with MIC values indicating potential as antibacterial agents .
  • Antiproliferative Activity : In vitro studies on related compounds indicated significant antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example, one derivative exhibited an IC50 value of 0.98 µM against A549 cells .
  • Mechanism Studies : Research has focused on understanding the mechanism of action through which these compounds exert their biological effects. For instance, studies have shown that certain triazolo-pyrimidines can induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and apoptosis .

Comparative Analysis

To better understand the biological activity of 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in relation to other compounds in its class, a comparative table is provided below:

Compound NameStructureUnique FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-oneLacks thioether groupModerate antibacterial activity
6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-oneVariation in methyl substitutionAntiproliferative effects
5-(Phenylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-oneDifferent thioether substituentEnhanced biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation of 5,6-dimethyl-3-thioxo-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-one with 3-methylbenzyl chloride under basic conditions (e.g., KOH/ethanol). Cyclization steps may require refluxing in polar aprotic solvents like DMF or DMSO for 6–12 hours . Key intermediates should be characterized using TLC and mass spectrometry to monitor reaction progress.
  • Data Reference : Similar triazolopyrimidine derivatives achieved yields of 65–75% using analogous methods .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C-NMR : Identify methyl groups (δ 2.2–2.5 ppm for CH3) and aromatic protons (δ 7.1–7.4 ppm for benzyl substituents) .
  • IR Spectroscopy : Confirm thioether (C-S stretch ~600–700 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What purification strategies are recommended for isolating this compound?

  • Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should initial biological activity screening be designed for this compound?

  • Methodology : Test in vitro against target enzymes (e.g., kinases, phosphatases) at 1–100 μM concentrations. Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the thioether substituent in this compound?

  • Methodology : Synthesize analogs with varied benzyl groups (e.g., 4-methyl, 3-chloro) and compare bioactivity. Use molecular docking (AutoDock Vina) to model interactions with target proteins. Corrogate activity data with electronic (Hammett σ) and steric (Taft ES) parameters of substituents .
  • Data Contradiction Note : While electron-withdrawing groups may enhance binding in some kinase assays , hydrophobic substituents could improve membrane permeability .

Q. What strategies resolve low yields in the cyclization step during synthesis?

  • Methodology : Optimize reaction conditions via Design of Experiments (DoE):

  • Variables : Temperature (80–120°C), solvent (DMF vs. DMSO), catalyst (e.g., p-TsOH).
  • Response Surface Methodology (RSM) : Identify optimal parameters for maximum yield .
    • Case Study : Replacing DMF with DMSO increased yields from 60% to 78% in analogous triazolopyrimidines .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodology : Validate assay conditions (e.g., ATP concentration in kinase assays, cell line authenticity). Perform meta-analysis of published data to identify confounding variables (e.g., solvent used, incubation time). Replicate experiments under standardized protocols .

Q. What experimental designs are suitable for assessing environmental fate and degradation pathways?

  • Methodology : Conduct OECD 301B biodegradation tests in aqueous media. Use LC-MS/MS to monitor degradation products. For photolysis studies, expose the compound to UV light (λ = 254 nm) and analyze via HPLC .
  • Advanced Analytics : Employ QSAR models to predict bioaccumulation and toxicity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use SwissADME to estimate logP, solubility, and CYP450 interactions.
  • Molecular Dynamics Simulations : Simulate blood-brain barrier penetration (e.g., Desmond software) .

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